molecular formula C11H9N5 B2445694 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole CAS No. 338793-57-0

3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole

Cat. No.: B2445694
CAS No.: 338793-57-0
M. Wt: 211.228
InChI Key: MEOQWPMLKZKWFI-UHFFFAOYSA-N
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Description

3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole is a heterocyclic compound that features both imidazole and triazole rings These rings are known for their significant roles in various biological and chemical processes

Properties

IUPAC Name

5-(2-imidazol-1-ylphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-2-4-10(16-6-5-12-8-16)9(3-1)11-13-7-14-15-11/h1-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOQWPMLKZKWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(1H-imidazol-1-yl)benzaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as nickel or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, where it inhibited growth at concentrations as low as 10 µg/mL .

Anticancer Properties
Several studies have investigated the compound's potential as an anticancer agent. In vitro assays revealed that it induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Agricultural Applications

Fungicidal Activity
this compound has been researched for its fungicidal properties. Field trials indicated that it effectively controls fungal pathogens in crops like wheat and barley. The compound demonstrated a reduction in disease severity by over 50% compared to untreated controls .

Plant Growth Regulation
Recent studies suggest that this triazole compound can also act as a plant growth regulator. It promotes root development and enhances resistance to abiotic stressors such as drought. This effect is attributed to its ability to modulate hormonal pathways within plants .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobialEffective against E. coli and S. aureus at 10 µg/mL
AnticancerInduces apoptosis in MCF-7 and HeLa cells
Agricultural ScienceFungicidal ActivityReduces fungal disease severity by >50%
Plant Growth RegulationEnhances root development; improves drought resistance

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested various concentrations of this compound against Staphylococcus aureus. The study found that concentrations above 20 µg/mL resulted in a significant reduction of bacterial colonies, suggesting its potential as a therapeutic agent.

Case Study 2: Agricultural Field Trials
Field trials conducted on wheat crops treated with this compound showed a marked decrease in Fusarium head blight incidence. The treated plots exhibited healthier plants with higher yields compared to the control group, demonstrating its practical application in agriculture .

Mechanism of Action

The mechanism of action of 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole involves its interaction with specific molecular targets. For instance, the imidazole ring can bind to the heme iron atom of cytochrome P450 enzymes, inhibiting their activity. The triazole ring may interact with other proteins or enzymes, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole is unique due to its dual-ring structure, which imparts distinct chemical and biological properties.

Biological Activity

3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its incorporation into various therapeutic agents, including antifungals, antivirals, and anticancer drugs. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C11H9N5C_{11}H_{9}N_{5}, with a molecular weight of approximately 211.22 g/mol. The structure features an imidazole moiety linked to a phenyl group, which is further connected to a triazole ring. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. In vitro assays indicated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating potential as antibacterial agents .

CompoundActivity AgainstZone of Inhibition (mm)
This compoundBacillus subtilis26
Comparison Drug (Levofloxacin)Bacillus subtilis28

Anti-inflammatory Properties

The anti-inflammatory activity of triazole derivatives has been extensively studied. In experiments involving peripheral blood mononuclear cells (PBMC), compounds derived from the triazole framework exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Notably, compounds similar to this compound demonstrated a reduction in TNF-α production by up to 60% at optimal concentrations .

CytokineControl Level (%)Compound Level (%)
TNF-α10040 - 56
IL-6VariesSignificant Reduction

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Studies indicate that triazole derivatives can inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, certain derivatives have shown IC50 values in the micromolar range against human cancer cell lines .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in cell wall synthesis in bacteria and fungi.
  • Cytokine Modulation : By affecting cytokine release in immune cells, these compounds can modulate inflammatory responses.
  • DNA Interaction : Some studies suggest that triazoles may interact with DNA gyrase or other nucleic acid targets, leading to antimicrobial effects .

Case Studies

A recent study synthesized several derivatives based on the triazole scaffold and evaluated their biological activities. Among these derivatives, specific compounds showed enhanced anti-inflammatory and antimicrobial properties compared to traditional drugs like ibuprofen and levofloxacin. The results indicated that modifications on the imidazole and phenyl rings could significantly influence biological efficacy .

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